molecular formula C5H6N2O2 B2610272 1-Methyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 4774-11-2

1-Methyl-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2610272
CAS No.: 4774-11-2
M. Wt: 126.115
InChI Key: DRAOJHYAARPEKO-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a heterocyclic compound characterized by a partially saturated pyrazine ring fused with two ketone groups (dione) at positions 2 and 2. The methyl substitution at the 1-position distinguishes it from other tetrahydropyrazine-diones.

Properties

IUPAC Name

4-methyl-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-7-3-2-6-4(8)5(7)9/h2-3H,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAOJHYAARPEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CNC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This compound is characterized by a tetrahydropyrazine ring with methyl and carbonyl substitutions, which may influence its pharmacological properties. Despite limited research specifically targeting this compound, related derivatives have been studied for their diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2O2C_7H_8N_2O_2, featuring a methyl group at the 1-position and two carbonyl groups at the 2 and 3 positions of the pyrazine ring. The structural characteristics suggest potential interactions with biological targets due to the presence of nitrogen and carbonyl functionalities.

Property Details
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
Melting PointNot available
SolubilityNot extensively studied

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of tetrahydropyridine have shown effectiveness against various bacterial strains. While specific studies on this compound are lacking, its structural analogs suggest potential efficacy against microbial infections.

Antioxidant Properties

Research into related tetrahydropyrazine derivatives has demonstrated significant antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant potential may be attributed to the presence of the pyrazine ring and carbonyl groups that can stabilize free radicals.

Enzyme Inhibition

Similar compounds have been evaluated for their ability to inhibit enzymes involved in critical biological pathways. For example, certain tetrahydropyridine derivatives have shown inhibition of monoamine oxidase (MAO), which is relevant for treating neurological disorders. The mechanism likely involves binding to the active site of the enzyme due to the structural features of the compound.

Case Studies and Research Findings

While direct studies on this compound are sparse, several relevant studies provide insights into its potential applications:

  • Antimicrobial Efficacy : A study on related tetrahydropyridine compounds showed promising results against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 1050μg/mL10-50\mu g/mL .
  • Antioxidant Activity : Research indicated that tetrahydropyridine derivatives exhibited IC50 values for free radical scavenging between 20100μM20-100\mu M, suggesting that similar structures may possess comparable activity .
  • Enzyme Inhibition : A derivative was found to inhibit MAO-B with a Ki value of 13.6nM13.6nM, indicating strong binding affinity which could be extrapolated to predict activity in structurally similar compounds .

Scientific Research Applications

Chemical Applications

1. Organic Synthesis
1-Methyl-1,2,3,4-tetrahydropyrazine-2,3-dione serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound can undergo nucleophilic substitutions where nucleophiles replace leaving groups in the molecule.

2. Reaction Mechanisms
The compound's reactivity includes:

  • Oxidation : Can be oxidized using reagents like potassium permanganate to yield carboxylic acids or ketones.
  • Reduction : Reduction using hydrogen gas in the presence of palladium catalysts can produce alcohols or amines.
  • Substitution Reactions : Engages in nucleophilic substitutions with reagents like sodium methoxide.

Biological Applications

1. Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and cancer cell lines.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. Results indicated significant inhibition zones compared to control groups, suggesting potential for development into therapeutic agents.

Medicinal Applications

1. Drug Development
Due to its unique structure and biological activity profile, this compound is being explored for drug development. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.

Case Study: Drug Interaction Studies

Preliminary studies have focused on the interaction of this compound with adenosine receptors implicated in neurodegenerative diseases. Compounds derived from this compound demonstrated significant binding affinity and modulation of receptor activity.

Industrial Applications

1. Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its chemical properties allow for its use as an intermediate in the synthesis of various industrial products.

Comparative Analysis Table

Application AreaSpecific UseNotable Findings
Organic ChemistryBuilding block for complex moleculesEngages in oxidation/reduction reactions
Biological ResearchAntimicrobial and anticancer researchSignificant inhibition of bacterial growth
Medicinal ChemistryDrug development targeting specific receptorsHigh binding affinity observed in receptor studies
Industrial ChemistryProduction of specialty chemicalsUsed as an intermediate in various industrial processes

Comparison with Similar Compounds

Core Structure Variations

The tetrahydropyrazine-2,3-dione scaffold is shared among analogs, but substituents at the 1-position and additional ring modifications significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituent at 1-Position Molecular Formula Key Structural Features Reference
1-Methyl-1,2,3,4-tetrahydropyrazine-2,3-dione Methyl C₅H₆N₂O₂ Saturated pyrazine ring with dione
1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione Cyclopropyl C₇H₈N₂O₂ Bulky cyclopropyl group enhances steric hindrance
1-[(3-Methoxyphenyl)methyl]-4-phenyl derivative Benzyl (3-methoxy) C₁₉H₁₇N₂O₃ Aromatic substituents increase π-π interactions
Pyrido[2,3-b]pyrazine-2,3-dione Fused pyridine ring C₇H₅N₃O₂ Aromatic pyridine fusion enhances planarity

Key Observations :

  • Electronic Effects : Benzyl-substituted derivatives (e.g., 1-[(3-Methoxyphenyl)methyl]-4-phenyl) introduce electron-donating methoxy groups, altering electronic density and solubility .
  • Planarity : Pyrido-fused derivatives (e.g., Pyrido[2,3-b]pyrazine-2,3-dione) show enhanced planarity, which may improve stacking interactions in crystal lattices or biological targets .

Thermal Stability and Energetic Potential

  • Pyrazine-diones: The saturated structure of this compound confers moderate thermal stability, unlike high-energy density compounds (HEDCs) such as pyrazino[2,3-e][1,2,3,4]tetrazine derivatives, which exhibit explosive properties due to nitro/nitramino substituents .
  • Density Functional Theory (DFT) Insights : Pyrazine-dione derivatives generally have lower densities (1.2–1.4 g/cm³) compared to nitro-functionalized HEDCs (>1.8 g/cm³) .

Q & A

Q. What are the optimal synthetic routes for 1-Methyl-1,2,3,4-tetrahydropyrazine-2,3-dione, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: Synthesis of structurally analogous heterocycles often employs oxidative ring closure or condensation reactions. For example, oxidative cyclization using sodium hypochlorite in ethanol at room temperature (yielding 73% for a triazolopyridine derivative) minimizes hazardous reagents and improves green chemistry metrics . Adjusting reaction parameters, such as solvent polarity (e.g., ethanol vs. THF) or stoichiometry of Grignard reagents (1.5 equivalents), can enhance yields in multi-step syntheses . Pre-purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) ensures product integrity .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and ring conformation. For example, methyl groups in similar piperazinediones show distinct singlet peaks near δ 2.5–3.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS (e.g., NIST database cross-referencing) confirms molecular weight (e.g., C₆H₁₀N₂O₂ at 142.158 g/mol) .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated in piperazine-dione derivatives with CCDC deposition codes (e.g., CCDC 1407713) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

  • Byproduct Formation: Over-oxidation or incomplete cyclization may occur during oxidative steps. Using controlled equivalents of oxidants (e.g., NaOCl) and monitoring reaction time (e.g., 3 hours) reduces byproducts .
  • Impurity Removal: Acid-base extraction (e.g., NaOH washes) or alumina plug filtration effectively isolates target compounds .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Molecular Docking: Predicts binding affinities for biological targets (e.g., antifungal activity via receptor tyrosine kinase interactions) .
  • Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to anticipate nucleophilic/electrophilic sites. Comparative studies with oxadiazole analogs highlight π-conjugation effects on reactivity .

Q. How do structural modifications influence the biological activity of related tetrazine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Alkylthio substituents (e.g., ethylthio or nonylthio groups) enhance antifungal potency by increasing lipophilicity and membrane penetration .
  • π-Conjugation Effects: Extended π-systems (e.g., aryl-linked thiadiazolylphenyl groups) improve fluorescence properties and bioactivity, as seen in tetrazine derivatives .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Methodological Answer:

  • Comparative Assays: Standardize bioactivity protocols (e.g., MIC values for antifungal studies) to control variables like solvent choice or incubation time .
  • Purity Validation: Use HPLC (≥95% purity thresholds) to exclude confounding effects from impurities. For example, hydrazine intermediates may require rigorous purification to prevent off-target effects .

Q. What strategies enable scalable synthesis while maintaining regioselectivity in polyheterocyclic derivatives?

Methodological Answer:

  • Modular Synthesis: Combine fragments (e.g., pyrazole, triazole) via sequential cyclization. For example, Lawesson’s reagent facilitates sulfur incorporation without side-reactions .
  • Catalyst Optimization: Transition metal-free conditions (e.g., ethanol/AcOH systems) improve scalability and reduce metal contamination .

Data Contradiction Analysis

Q. Why do oxidative cyclization methods yield disparate results across studies?

Methodological Answer:

  • Reagent Sensitivity: Sodium hypochlorite’s oxidation efficiency depends on pH and temperature, whereas Cr(VI) salts may over-oxidize sensitive substrates .
  • Substrate Scope: Electron-donating groups (e.g., methoxy) stabilize intermediates, improving yields compared to electron-withdrawing substituents .

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